molecular formula C20H18ClNO2 B1306843 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid CAS No. 590355-49-0

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid

Cat. No. B1306843
CAS RN: 590355-49-0
M. Wt: 339.8 g/mol
InChI Key: DDONGYNAKBHELF-UHFFFAOYSA-N
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Description

The compound of interest, 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The tert-butyl group attached to the phenyl ring and the chloroquinoline carboxylic acid moiety suggest potential for unique chemical properties and biological activity.

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored in various studies. For instance, a tandem conjugate addition/cyclization protocol has been used for the asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, where condensation of tert-butyl (E)-3-(2'-aminophenyl)propenoate with aromatic aldehydes followed by addition of lithium amide initiates the reaction to generate the desired products with high diastereoselectivity and enantioselectivity . Another study describes the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate, via condensation and cyclodehydration, followed by aqueous hydrolysis . Additionally, the synthesis of 2-tert-butyl-8-hydroxyquinoline involves a direct reaction with tert-butyl-lithium or a cyclization reaction of o-aminophenol with a chloro-substituted aldehyde .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized by spectroscopy and X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was confirmed by these methods, revealing aromatic π-stacking interactions and hydrogen bonding that stabilize the structure in the solid state . These structural features are crucial for understanding the chemical reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including condensation, cyclization, and substitution reactions. The synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, for example, involves condensation and cyclization of benzaldehyde, pyruvic acid, and aniline derivatives, followed by substitution with different amines under microwave irradiation . These reactions are essential for the modification of the quinoline scaffold and the introduction of functional groups that can enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents like the tert-butyl group and halogens can affect the compound's solubility, boiling and melting points, and stability. The introduction of functional groups can also impact the acidity or basicity of the compound, as well as its ability to participate in hydrogen bonding and other non-covalent interactions. These properties are important for the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Studies on Marine Drugs : The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products, is noteworthy. This synthesis involves the condensation of specific esters and phenols, followed by cyclodehydration and aqueous hydrolysis, demonstrating the compound's potential in marine drug research (Li et al., 2013).

  • Tert-Butoxycarbonylation Reagent Development : The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for substrates like phenols and aromatic carboxylic acids showcases another application. This highlights the compound's role in facilitating chemoselective reactions under mild conditions (Saito et al., 2006).

Photo-and Thermochromic Properties

  • Study of Spiro Derivatives : The reaction of 5-amino-4-chloroquinolines with specific compounds results in derivatives exhibiting photo-and thermochromic properties. This indicates the potential of 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid derivatives in materials science, particularly in developing substances that change color in response to light or temperature changes (Komissarov et al., 1997).

Antimicrobial Applications

  • Antibacterial Agent Synthesis : Various studies have explored the synthesis of quinoline derivatives with potential antibacterial properties. For instance, the ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives and their moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013), as well as the creation of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives with significant antimicrobial activity (Bhatt & Agrawal, 2010), demonstrate the compound's relevance in developing new antibacterial agents.

  • Antitubercular Activity : Synthesis of novel derivatives like 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has shown promising results as antitubercular agents, further exemplifying the compound's potential in medicinal chemistry (Marvadi et al., 2020).

Other Chemical Transformations

  • Formation of Dihydroquinoline Derivatives : The reaction of methyl 3-(arylamino)acrylates with hydrogen iodide to form 1,2-dihydroquinoline-3-carboxylic acid derivatives shows the compound's utility in organic synthesis, particularly in generating structurally complex molecules (Matsumoto et al., 2010).

  • Azo Disperse Dye Synthesis : The use of 6-butyl-4-hydroxyquinolin-2-(1H)-one in the synthesis of azo disperse dyes highlights the compound's application in dye and pigment chemistry, contributing to the development of new materials with specific coloration properties (Rufchahi & Mohammadinia, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a drug, the mechanism of action would relate to how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-20(2,3)13-6-4-12(5-7-13)18-11-16(19(23)24)15-10-14(21)8-9-17(15)22-18/h4-11H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDONGYNAKBHELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163420
Record name 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid

CAS RN

590355-49-0
Record name 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590355-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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